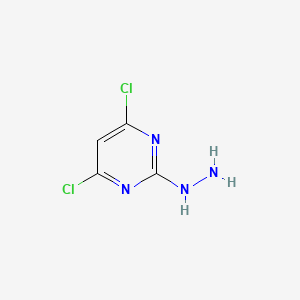

4,6-Dichloro-2-hydrazinylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

887592-69-0 |

|---|---|

Molecular Formula |

C4H4Cl2N4 |

Molecular Weight |

179.00 g/mol |

IUPAC Name |

(4,6-dichloropyrimidin-2-yl)hydrazine |

InChI |

InChI=1S/C4H4Cl2N4/c5-2-1-3(6)9-4(8-2)10-7/h1H,7H2,(H,8,9,10) |

InChI Key |

SNZCSGCWUPBKEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1Cl)NN)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dichloro 2 Hydrazinylpyrimidine

Strategies for Introducing Dihalo and Hydrazinyl Moieties

The construction of the 4,6-dichloro-2-hydrazinylpyrimidine scaffold primarily relies on the sequential introduction of the chloro and hydrazinyl functional groups onto a pyrimidine (B1678525) ring. The two main approaches to achieve this are through nucleophilic substitution on a pre-halogenated pyrimidine precursor and by direct halogenation followed by hydrazinolysis.

Nucleophilic Substitution Approaches on Pyrimidine Precursors

A prevalent method for the synthesis of this compound involves the use of 2,4,6-trichloropyrimidine (B138864) as a starting material. The reactivity of the chlorine atoms on the pyrimidine ring towards nucleophiles is not uniform. The chlorine at the 4-position is the most susceptible to nucleophilic displacement, followed by the one at the 2-position. This differential reactivity allows for a controlled, stepwise substitution.

In this approach, 2,4,6-trichloropyrimidine is reacted with hydrazine (B178648) hydrate (B1144303). The nucleophilic hydrazine preferentially attacks the C4 position of the pyrimidine ring, leading to the displacement of the chlorine atom and the formation of an intermediate. Subsequently, a second nucleophilic substitution occurs at the C2 position, yielding this compound. The reaction of 2,4,5-trichloropyrimidine (B44654) with hydrazine hydrate in ethanol (B145695) at room temperature for four hours has been reported to produce the corresponding hydrazinyl derivative. nih.gov

Direct Halogenation and Hydrazinolysis Routes

An alternative strategy begins with a non-halogenated or partially halogenated pyrimidine derivative. This route involves an initial halogenation step to introduce the required chloro groups, followed by hydrazinolysis to install the hydrazinyl moiety. For instance, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine (B16783) by treatment with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). google.comchemicalbook.comgoogle.comchemicalbook.com The resulting 4,6-dichloropyrimidine can then be subjected to hydrazinolysis to yield the final product.

Reaction Conditions and Parameter Optimization

The success of the synthesis of this compound is highly dependent on the careful control of various reaction parameters. These include the choice of solvent, reaction temperature, the stoichiometry of the reactants, and the use of catalysts.

Solvent Systems and Temperature Control

The choice of solvent can significantly influence the rate and selectivity of the reaction. Ethanol is a commonly used solvent for the reaction of trichloropyrimidines with hydrazine hydrate. nih.govkoreascience.kr The reaction temperature is another critical factor. For instance, the reaction of 2,4,5-trichloropyrimidine with hydrazine monohydrate in ethanol is carried out at 25°C. nih.gov In contrast, the chlorination of 4,6-dihydroxypyrimidine using thionyl chloride in acetonitrile (B52724) is conducted at 80°C for three hours. chemicalbook.com Temperature control is also crucial during the purification of 4,6-dichloropyrimidine, where distillation is performed under controlled temperature and pressure. chemicalbook.com

Reagent Stoichiometry and Catalysis Considerations

The molar ratio of the reactants plays a vital role in determining the product distribution. For example, in the synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine, the molar ratio of 4,6-dihydroxypyrimidine to thionyl chloride is a key parameter. google.com Similarly, the reaction of 2,4,6-trichloropyrimidine with hydrazine requires careful control of the stoichiometry to favor the desired monosubstitution at the 2-position after initial substitution at the 4- and 6-positions.

In some synthetic routes, catalysts are employed to enhance the reaction rate and yield. For the chlorination of 4,6-dihydroxypyrimidine, catalysts such as anhydrous boric acid or activated aluminum oxide can be used in conjunction with ethylene (B1197577) dichloride and thionyl chloride. google.com The use of a saturated hindered amine, such as N,N-diisopropylethylamine, has also been reported in the preparation of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine and phosphorus oxychloride. google.com

Purification and Isolation Techniques in Synthetic Protocols

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include recrystallization, distillation, and chromatography.

Recrystallization from a suitable solvent, such as water, is a frequently used method to obtain the purified solid product. koreascience.kr For instance, the product obtained from the reaction of a dichloropyrido[3,2-d]pyrimidine with hydrazine hydrate was recrystallized from water. koreascience.kr

Distillation under reduced pressure is another effective method for purifying intermediates like 4,6-dichloropyrimidine. chemicalbook.comgoogle.com This technique is particularly useful for separating the product from less volatile impurities.

In some cases, column chromatography is employed for purification, especially when dealing with complex mixtures or when a very high degree of purity is required. chemicalbook.com The choice of the stationary and mobile phases is critical for achieving good separation.

Extraction with an organic solvent is often used as an initial purification step to separate the desired product from inorganic salts and other water-soluble impurities. chemicalbook.comgoogle.com The organic layer containing the product is then dried and concentrated to yield the crude product, which can be further purified by other methods.

Comparative Analysis of Synthetic Pathways

The traditional synthesis of 4,6-dichloropyrimidine often involves the use of harsh reagents like phosphorus oxychloride or phosgene. google.comgoogleapis.com These methods, while effective in producing the desired chlorinated pyrimidine core, raise significant environmental and safety concerns. For instance, a method for synthesizing 4,6-dichloropyrimidine involves reacting 4,6-dihydroxypyrimidine with phosphorus oxychloride, which is a corrosive and toxic substance. google.comchemicalbook.com Another approach utilizes phosgene, a highly toxic gas, in the presence of formamide (B127407) and acetamide. googleapis.com

More contemporary methods are being developed that aim to be more environmentally benign. These include multi-component reactions and the use of catalysts to improve efficiency and reduce waste. organic-chemistry.orgresearchgate.net For example, some modern syntheses of pyrimidine derivatives utilize microwave-assisted organic synthesis to shorten reaction times and improve yields. nih.govresearchgate.net

The synthesis of the target molecule, this compound, typically proceeds from a pre-formed 2,4,6-trichloropyrimidine precursor. A solution of guanidine (B92328) hydrochloride and sodium hydroxide (B78521) in water is added to a solution of 2,4,6-trichloropyrimidine in acetone (B3395972). prepchem.com This reaction results in the formation of 4,6-dichloro-2-guanidinopyrimidine, which can then be converted to the hydrazinyl derivative. prepchem.com

Efficiency and Selectivity of Different Routes

The efficiency and selectivity of synthetic routes to this compound are highly dependent on the chosen pathway and reaction conditions.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4,6-Diaminopyrimidine | 1. HCl, NaNO2 2. CuCl, HCl | 4,6-Dichloropyrimidine | 86.4 | chemicalbook.com |

| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride, 2-methyl-5-ethyl-pyridine | 4,6-Dichloropyrimidine | ~100 | chemicalbook.com |

| 2,4,6-Trichloropyrimidine | Guanidine hydrochloride, NaOH, Water, Acetone | 4,6-Dichloro-2-guanidinopyrimidine | 35 | prepchem.com |

| Thiobarbituric acid | 1. POCl3, PCl5 2. Benzyl alcohol, NaH | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | 92 (overall for 2 steps) | arkat-usa.org |

The traditional chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride can achieve nearly quantitative yields. chemicalbook.com However, the selectivity of the subsequent hydrazinolysis step is crucial. The reaction of 2,4,6-trichloropyrimidine with a nucleophile like hydrazine can potentially lead to substitution at the 2, 4, or 6 positions. Controlling the regioselectivity to favor substitution at the 2-position is a key challenge. The use of guanidine as a precursor for the hydrazinyl group offers a degree of selectivity. prepchem.com

Modern synthetic strategies often employ catalytic methods to enhance both efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce various functional groups onto the pyrimidine ring with high selectivity. researchgate.net While not directly applied to the synthesis of this compound in the provided context, these methods represent a promising avenue for more efficient and selective syntheses of related compounds.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives is an area of active research, aiming to reduce the environmental footprint of these important compounds. nih.gov Key principles include atom economy, the use of safer solvents, and the reduction of energy consumption. nih.gov

Atom Economy:

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy are desirable as they generate less waste. nih.gov Addition and rearrangement reactions are inherently atom-economical. nih.gov In contrast, substitution and elimination reactions often have poor atom economy. nih.gov

For example, the synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine using phosphorus oxychloride has a low atom economy due to the formation of significant inorganic byproducts. A key aspect of green chemistry is designing syntheses that maximize the incorporation of all reactant materials into the final product. rsc.org

Solvent Choices:

The choice of solvent is another critical aspect of green chemistry. Many traditional organic syntheses utilize volatile and often toxic organic solvents. researchgate.net The development of reactions that can be carried out in greener solvents, such as water or deep eutectic solvents, is a major goal. researchgate.net For instance, the synthesis of some pyrimidine derivatives has been successfully carried out in aqueous ethanol or even under solvent-free conditions, often facilitated by microwave irradiation. nih.govresearchgate.net The use of water as a solvent in certain pyrimidine syntheses has been shown to be effective and environmentally friendly. nih.gov

The synthesis of 4,6-dichloro-2-guanidinopyrimidine utilizes a mixture of acetone and water. prepchem.com While acetone is a relatively benign solvent, efforts to replace it with even greener alternatives are ongoing in the broader field of pyrimidine synthesis. The use of ionic liquids and deep eutectic solvents as recyclable and often less toxic reaction media is a promising area of research. researchgate.net

Reactivity and Derivatization Chemistry of 4,6 Dichloro 2 Hydrazinylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring in 4,6-dichloro-2-hydrazinylpyrimidine is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms at the C-4 and C-6 positions are susceptible to displacement by a variety of nucleophiles.

Selective Displacement of Chlorine Atoms at C-4/C-6

The symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives are reactive towards nucleophilic substitution. mdpi.com The chlorine atoms can be selectively displaced by controlling the reaction conditions and the nature of the nucleophile.

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, leads to the formation of aminopyrimidine derivatives. The reaction typically proceeds under basic conditions, with the amine displacing one or both chlorine atoms. The degree of substitution can often be controlled by the stoichiometry of the reactants and the reaction temperature. For instance, the use of an equimolar amount of an amine is expected to favor monosubstitution. mdpi.com However, the formation of alkoxide ions, if present, can compete with the amination process. mdpi.com

In related dichloropyrimidine systems, such as 4,6-dichloropyrimidine, catalyst-free monoamination has been achieved with adamantane-containing amines at elevated temperatures in the presence of a base like potassium carbonate. mdpi.com The use of bulky amines can sometimes result in lower yields of the amination products. mdpi.com For less reactive amines, palladium catalysis has been employed to facilitate the introduction of a second amino substituent. mdpi.com

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 4,6-dichloropyrimidine | Adamantane-containing amines | Monoaminated pyrimidine | K₂CO₃, DMF, 140 °C | mdpi.com |

| 4-amino-6-chloropyrimidine | Adamantane-containing amines | Diaminated pyrimidine | Pd(0)/DavePhos catalyst | mdpi.com |

Oxygen nucleophiles, such as alkoxides derived from alcohols, can react with this compound to yield alkoxy-substituted pyrimidines. These reactions are often carried out in the presence of a strong base to generate the alkoxide ion. In some cases, solvolysis can occur, where the solvent (e.g., an alcohol) acts as the nucleophile, particularly in the presence of a base. mdpi.com The competition between amination and solvolysis has been observed in reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, where the presence of a high concentration of alkoxide ions can lead to the formation of alkoxy-substituted products. mdpi.com

Sulfur nucleophiles, like thiols, are known to be highly effective in SNAr reactions. msu.edu Thiols can react with this compound to displace the chlorine atoms and form thioether derivatives. Thiolate anions, generated by treating thiols with a base, are potent nucleophiles and readily attack the electron-deficient pyrimidine ring. msu.edu The high nucleophilicity of sulfur often leads to facile substitution reactions. msu.edu

Reactivity of the Hydrazinyl Group at C-2

The hydrazinyl group at the C-2 position offers another site for derivatization, primarily through condensation reactions with carbonyl compounds.

The hydrazinyl moiety of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. researchgate.net This reaction is a classical method for forming carbon-nitrogen double bonds and is typically catalyzed by a small amount of acid. researchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) group on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netuchile.cl This process allows for the introduction of a wide variety of substituents onto the pyrimidine core, depending on the structure of the carbonyl compound used. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | General Conditions | Reference |

| Hydrazine derivative | Aldehyde/Ketone | Hydrazone | Acid or base catalysis | researchgate.net |

| 4-Hydrazino pyridopyrazolopyrimidine | Aromatic aldehydes/ketones | Condensation products | - | researchgate.net |

Condensation Reactions with Carbonyl Compounds (e.g., aldehydes, ketones)

Formation of Hydrazones and Related Azomethines

The hydrazinyl moiety (-NHNH2) of this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction, a type of nucleophilic addition-elimination, is fundamental to the derivatization of this pyrimidine core. libretexts.orgchemguide.co.uk The reaction proceeds by the nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of an azomethine group within the hydrazone structure. naturalspublishing.comnih.gov

Typically, these reactions are carried out in a suitable solvent such as ethanol (B145695) or methanol, often with acid catalysis to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.orgdiscoveryjournals.org The resulting products, 2-(2-alkylidenehydrazinyl)-4,6-dichloropyrimidines or 2-(2-arylidenehydrazinyl)-4,6-dichloropyrimidines, retain the two chlorine atoms, allowing for further functionalization.

General Reaction Scheme: R1 and R2 can be hydrogen, alkyl, or aryl groups.

(this compound + Aldehyde/Ketone → Dichloropyrimidinyl Hydrazone + Water)

Influence of Steric and Electronic Factors on Condensation

The rate and yield of hydrazone formation are significantly influenced by both steric and electronic factors related to the carbonyl compound.

Electronic Effects: The reactivity of the aldehyde or ketone is a key determinant. Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, making it more susceptible to nucleophilic attack by the hydrazine. nih.govncert.nic.in For instance, aldehydes like 4-nitrobenzaldehyde (B150856) react more rapidly than those with electron-donating groups, such as 4-methoxybenzaldehyde. nih.gov In general, aldehydes are more reactive than ketones due to less electronic stabilization of the carbonyl carbon and lower steric hindrance. ncert.nic.in

Steric Effects: Steric hindrance around the carbonyl group can impede the approach of the nucleophilic hydrazine. nih.govncert.nic.in While significant steric bulk on the aldehyde or ketone can decrease the reaction rate, this effect is not always straightforward. In some cases, increased substitution on a ketone has been observed to enhance the reaction rate, possibly by favoring the breakdown of the tetrahedral intermediate, which relieves steric strain. nih.gov The steric properties of the hydrazine itself also play a role, although studies with various substituted hydrazines have shown these effects to be generally moderate. nih.gov

Table 1: Factors Influencing Hydrazone Formation

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Electronic (Carbonyl) | Electron-withdrawing groups increase rate | Enhances the electrophilicity of the carbonyl carbon. nih.gov |

| Electronic (Carbonyl) | Electron-donating groups decrease rate | Reduces the electrophilicity of the carbonyl carbon. ncert.nic.in |

| Steric (Carbonyl) | Increased bulk generally decreases rate (especially for aldehydes) | Hinders the nucleophilic approach of the hydrazine. ncert.nic.in |

| Reactivity Hierarchy | Aldehydes > Ketones | Aldehydes have lower steric hindrance and are more electrophilic. ncert.nic.in |

| Catalysis | Acid catalysis generally increases rate | Protonation of the carbonyl oxygen increases its electrophilicity. discoveryjournals.org |

Sequential and Chemoselective Transformations

The this compound molecule offers three primary sites for nucleophilic attack: the two chlorine atoms at the C4 and C6 positions and the hydrazinyl group at the C2 position. This allows for sequential and chemoselective reactions. The chlorine atoms can be selectively displaced by various nucleophiles, such as amines, via nucleophilic aromatic substitution (SNAr).

The relative reactivity of the chloro- and hydrazinyl groups depends on the nucleophile and reaction conditions. Studies on related 4,6-dichloropyrimidines show that substitution at the C4 and C6 positions is common. researchgate.net For instance, in reactions with amines, it is possible to achieve mono- or di-substitution of the chlorine atoms. researchgate.net Furthermore, research on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) demonstrates that the choice of base and nucleophile can direct substitution to either the C4-chloride or the C2-sulfonyl group, highlighting the potential for high selectivity in pyrimidine chemistry. researchgate.net

By first forming a hydrazone, the reactivity of the hydrazinyl group is masked, allowing for selective SNAr reactions at the C4 and C6 positions. Subsequently, the hydrazone can be hydrolyzed or further reacted, providing a strategic pathway to complex, polysubstituted pyrimidines.

Cyclization Reactions to Form Fused Heterocyclic Systems

The strategic placement of reactive functional groups in this compound and its derivatives makes it an excellent building block for the synthesis of fused heterocyclic systems. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular Cyclization Pathways

Intramolecular cyclization typically involves a derivative of this compound where a side chain, attached through either the hydrazinyl nitrogen or one of the pyrimidine carbons, contains a suitable electrophilic or nucleophilic center. For example, if the terminal nitrogen of the hydrazinyl group is acylated with a group containing a latent electrophile, subsequent activation can lead to cyclization onto one of the pyrimidine nitrogens or carbons. Similarly, a nucleophilic group on a side chain can displace one of the chlorine atoms at C4 or C6 to form a new ring. Such cyclizations can lead to the formation of triazolopyrimidines or other fused systems, depending on the nature of the appended side chain. nih.gov

Intermolecular Annulation Reactions with Bifunctional Reagents

Intermolecular annulation involves the reaction of this compound with a reagent containing two reactive centers (a bifunctional reagent). This process builds a new ring onto the pyrimidine core in a single or multi-step sequence.

Synthesis of Pyrazolo-Pyrimidines

A prominent example of intermolecular annulation is the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds recognized for their biological activities. ekb.eg These are typically synthesized by reacting a hydrazine-substituted pyrimidine with a reagent that can provide the necessary three-carbon fragment to form the pyrazole (B372694) ring.

In a common strategy analogous to the chemistry of this compound, a pyrimidine bearing a hydrazine group and an adjacent electrophilic center (like a formyl group) reacts to form the fused pyrazole ring. For example, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazines leads to the formation of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. researchgate.net This proceeds through an initial hydrazone formation, followed by an intramolecular nucleophilic attack of the pyrimidine C4-position, displacing the chloride and forming the pyrazole ring.

Alternatively, the hydrazinyl group of this compound can react with 1,3-dicarbonyl compounds or their equivalents. The reaction involves initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazolo[3,4-d]pyrimidine core. The remaining chlorine atoms on the pyrimidine ring can then be subjected to further nucleophilic substitution reactions. researchgate.netnih.gov

Synthesis of Triazolo-Pyrimidines

The fusion of a triazole ring to a pyrimidine core results in the formation of triazolopyrimidines, a class of compounds with significant interest in medicinal chemistry. The synthesis of such derivatives from this compound can be achieved through several established methods.

One common approach involves the reaction of the hydrazinylpyrimidine with single-carbon synthons. For instance, treatment with formic acid or triethyl orthoformate can lead to the formation of 6,8-dichloro- nih.govresearchgate.netnih.govtriazolo[4,3-c]pyrimidine. The reaction proceeds through an initial acylation or formylation of the hydrazinyl group, followed by an intramolecular cyclization with the elimination of water or ethanol, respectively.

Another powerful method is the oxidative cyclization of pyrimidinylhydrazones. nih.govresearchgate.net In this two-step process, this compound is first condensed with an aldehyde to form the corresponding hydrazone. Subsequent oxidation of this intermediate, often using reagents like lithium iodide in dimethyl sulfoxide (B87167) (DMSO) or sodium carbonate, leads to the formation of the triazole ring. researchgate.net The choice of oxidizing agent and reaction conditions can influence the regioselectivity of the cyclization, potentially leading to either nih.govresearchgate.netnih.govtriazolo[4,3-c]pyrimidines or the isomeric nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidines. nih.govresearchgate.net

| Reagent | Product | Reference |

| Formic Acid | 6,8-dichloro- nih.govresearchgate.netnih.govtriazolo[4,3-c]pyrimidine | Inferred from general synthesis |

| Triethyl Orthoformate | 6,8-dichloro- nih.govresearchgate.netnih.govtriazolo[4,3-c]pyrimidine | Inferred from general synthesis |

| Aldehyde, then Oxidizing Agent (e.g., LiI/DMSO) | Substituted 6,8-dichloro- nih.govresearchgate.netnih.govtriazolo[4,3-c]pyrimidine | nih.govresearchgate.net |

Synthesis of Oxadiazolo-Pyrimidines

The synthesis of oxadiazolo-pyrimidines from this compound can be accomplished through cyclization reactions that introduce an oxygen atom into the newly formed five-membered ring.

A prevalent method for constructing the 1,3,4-oxadiazole (B1194373) ring involves the reaction of the hydrazinyl group with carbon disulfide. This reaction, typically carried out in the presence of a base like potassium hydroxide (B78521), initially forms a dithiocarbazate salt. researchgate.netgrowingscience.com Subsequent intramolecular cyclization with the elimination of hydrogen sulfide (B99878) leads to a mercapto-substituted triazolopyrimidine, which can exist in equilibrium with its thione tautomer. To achieve the oxadiazole ring, the hydrazinyl moiety is first acylated, and the resulting N-acylhydrazone undergoes oxidative cyclization. rsc.org Reagents such as copper(II) ions have been shown to effectively catalyze this transformation, yielding the corresponding 1,3,4-oxadiazole derivative. rsc.org

| Reagent | Intermediate/Product | Reference |

| Carbon Disulfide, KOH | Potassium dithiocarbazate | researchgate.netgrowingscience.com |

| Acylating agent, then Oxidizing agent (e.g., Cu2+) | Dichloro-oxadiazolo-pyrimidine | rsc.org |

Formation of Thiazolidinone-Fused Pyrimidine Derivatives

The fusion of a thiazolidinone ring to the pyrimidine nucleus can be achieved through a multi-step sequence starting from this compound. This typically involves the initial formation of a hydrazone, followed by cyclocondensation with a sulfur-containing reagent.

The first step is the condensation of this compound with an appropriate aldehyde or ketone to yield the corresponding pyrimidinylhydrazone. This intermediate is then reacted with mercaptoacetic acid (thioglycolic acid) in a cyclocondensation reaction. beilstein-journals.org This reaction is often catalyzed by an acid or a dehydrating agent and results in the formation of a thiazolidinone ring fused to the pyrimidine core. The resulting structure would be a dichlorinated pyrimidinyl-substituted thiazolidinone.

| Reagents | Product | Reference |

| Aldehyde/Ketone, then Mercaptoacetic Acid | Dichloropyrimidinyl-substituted thiazolidinone | beilstein-journals.org |

Mechanistic Insights into Cyclization Processes

The formation of the fused heterocyclic systems described above proceeds through well-established mechanistic pathways.

In the synthesis of triazolo-pyrimidines via oxidative cyclization of hydrazones, the reaction is believed to initiate with the oxidation of the hydrazone to a hydrazonyl radical. This radical species then undergoes an intramolecular cyclization onto one of the nitrogen atoms of the pyrimidine ring. Subsequent aromatization, often involving the loss of a hydrogen atom, leads to the stable triazolopyrimidine ring system. nih.govresearchgate.net The regioselectivity of the cyclization can be influenced by the electronic properties of the pyrimidine ring and the substituents on the hydrazone. A proposed mechanism for triazolopyrimidine formation is available. researchgate.net

The cyclization to form oxadiazoles from N-acylhydrazones under oxidative conditions is thought to involve the metal-catalyzed oxidation of the hydrazone. rsc.org The resulting electrophilic species undergoes intramolecular attack by the carbonyl oxygen, followed by dehydration to yield the aromatic oxadiazole ring.

For the formation of thiazolidinone-fused pyrimidines , the mechanism involves the initial formation of an imine bond between the hydrazinyl group and an aldehyde. The sulfur atom of mercaptoacetic acid then acts as a nucleophile, attacking the imine carbon. This is followed by an intramolecular cyclization where the nitrogen of the hydrazone attacks the carbonyl carbon of the mercaptoacetic acid moiety, with subsequent dehydration to form the thiazolidinone ring. beilstein-journals.org

Other Functional Group Transformations

Beyond cyclization reactions, the hydrazinyl moiety of this compound can undergo other important functional group transformations, primarily oxidation and reduction.

Oxidation Reactions of the Hydrazinyl Moiety

The hydrazinyl group is susceptible to oxidation, and the nature of the product depends on the oxidizing agent and reaction conditions. Mild oxidation of the hydrazinyl group can lead to the formation of a diazenyl (azo) group.

The oxidation of pyrimidinylhydrazones, as discussed in the context of triazolopyrimidine synthesis, is a key transformation. nih.govresearchgate.net In the absence of a suitable intramolecular trap for cyclization, oxidation of the hydrazinyl group can lead to the formation of a diazonium salt intermediate, which can then be subjected to various nucleophilic substitution reactions. The oxidation can be influenced by metal catalysts, such as copper. nih.gov

Reduction Reactions

The reduction of the hydrazinyl group in this compound can lead to the formation of 2-amino-4,6-dichloropyrimidine (B145751) or the cleavage of the nitrogen-nitrogen bond.

A common method for the reduction of hydrazines is catalytic hydrogenation. However, care must be taken to avoid the reduction of the pyrimidine ring or the cleavage of the chloro substituents. Another method is the use of reducing agents like sodium dithionite (B78146) or zinc dust in acetic acid. The Wolff-Kishner reduction, which utilizes hydrazine itself as a reducing agent under basic conditions, is typically used for the reduction of carbonyl groups to methylene (B1212753) groups via a hydrazone intermediate and is not directly applicable to the reduction of the hydrazinyl group itself. organicchemistrydata.org The reduction of nitro-substituted aminopyridines with hydrazine hydrate (B1144303) has been shown to result in the elimination of the amino group and reduction of the nitro group, suggesting that under certain conditions, the hydrazinyl group can be cleaved. researchgate.net

Potential for Further Halogenation (e.g., at C-5)

The pyrimidine ring is generally considered electron-deficient, which typically makes electrophilic substitution reactions, such as halogenation, challenging without the presence of activating groups. In the case of this compound, the potential for further halogenation, specifically at the C-5 position, is a topic of significant synthetic interest for the creation of novel derivatives with potentially altered chemical and biological properties.

The C-5 position of the pyrimidine ring is the most likely site for electrophilic attack due to the electronic influence of the ring nitrogens. The presence of the hydrazinyl group (-NHNH2) at the C-2 position and the chloro groups at the C-4 and C-6 positions further modulates the reactivity of the C-5 carbon. The hydrazinyl group is an activating group, increasing the electron density of the pyrimidine ring through resonance, thereby making it more susceptible to electrophilic substitution. Conversely, the chloro groups are deactivating due to their inductive electron-withdrawing nature.

While direct experimental data on the C-5 halogenation of this compound is not extensively documented in publicly available literature, the synthesis of analogous compounds provides strong evidence for the feasibility of such a transformation. For instance, the successful synthesis of 5-substituted-2-amino-4,6-dichloropyrimidines demonstrates that the C-5 position is accessible for substitution. In these syntheses, various groups are introduced at the C-5 position of a 2-amino-4,6-dichloropyrimidine scaffold.

Furthermore, the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine has been reported, starting from 5-bromo-2,4-dichloropyrimidine (B17362) and hydrazine hydrate. jsscacs.edu.in This confirms that a pyrimidine ring bearing a halogen at C-5 and a chlorine at C-2 can accommodate a hydrazinyl group, suggesting that the reverse reaction—halogenation of a hydrazinylpyrimidine—is plausible.

Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would be the reagents of choice for such a reaction. The reaction conditions would need to be carefully optimized to achieve selective halogenation at the C-5 position without promoting side reactions, such as oxidation of the hydrazinyl group or displacement of the existing chloro substituents.

The table below summarizes the key electronic effects of the substituents on the pyrimidine ring and their influence on the potential for C-5 halogenation.

| Substituent | Position | Electronic Effect | Influence on C-5 Halogenation |

| Hydrazinyl | C-2 | Activating (Resonance) | Favors |

| Chloro | C-4 | Deactivating (Inductive) | Disfavors |

| Chloro | C-6 | Deactivating (Inductive) | Disfavors |

The interplay of these activating and deactivating effects will ultimately determine the success and yield of any C-5 halogenation attempt on this compound. Further research is warranted to explore and establish optimized protocols for this transformation, which would open avenues for the synthesis of a new class of 5-halo-4,6-dichloro-2-hydrazinylpyrimidine derivatives.

Applications of 4,6 Dichloro 2 Hydrazinylpyrimidine As a Synthetic Building Block

Construction of Advanced Pyrimidine (B1678525) Scaffolds

The dichlorohydrazinylpyrimidine structure serves as a key intermediate for creating more complex pyrimidine-based molecules. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is fundamental to building advanced pyrimidine scaffolds.

For instance, the chlorine atoms can be selectively displaced by different amines under controlled conditions. researchgate.net Symmetrically substituted 4,6-dichloropyrimidines react well with various nucleophilic amines, enabling the stepwise introduction of different substituents. mdpi.com This sequential displacement allows for the construction of unsymmetrically substituted pyrimidines, which are important scaffolds in medicinal chemistry. The hydrazinyl group can also be a site for further reactions, although the primary focus is often on the displacement of the chloro groups. The reactivity of the chloro groups can be influenced by the other substituents on the pyrimidine ring. For example, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the reaction conditions can be tuned to achieve amination, solvolysis, and condensation processes. mdpi.com

Furthermore, the pyrimidine ring itself can be a component of larger, fused heterocyclic systems. The inherent reactivity of 4,6-dichloro-2-hydrazinylpyrimidine makes it a suitable starting material for synthesizing derivatives that can undergo further cyclization reactions to form these more complex structures.

Precursor for Multifunctionalized Heterocyclic Compounds

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. researchgate.netnih.govnih.govresearchgate.netrsc.org These compounds are formed through the condensation of the hydrazinyl group with a suitable 1,3-dielectrophilic species. The reaction typically proceeds by an initial reaction at the hydrazinyl moiety followed by an intramolecular cyclization.

The general synthetic route involves the reaction of this compound with β-dicarbonyl compounds, such as acetylacetone, or other appropriate precursors. This reaction leads to the formation of a pyrazole (B372694) ring fused to the pyrimidine core. The resulting pyrazolo[1,5-a]pyrimidine (B1248293) system retains the two chlorine atoms, which can then be further functionalized through nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, leading to a large library of multifunctionalized heterocyclic compounds.

The versatility of this approach is highlighted by the variety of reagents that can be used to construct the fused pyrazole ring, including arylidenemalononitriles and β-ketonitriles. nih.gov Microwave-assisted synthesis has also been employed to improve reaction efficiency. nih.gov

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from this compound Analogs

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 4-Hydrazinopyridopyrazolopyrimidine | Aromatic aldehydes/ketones | Condensation products | Not specified | researchgate.net |

| 3-Aminopyrazole | Isoflavone | 5,6-Diarylpyrazolo[1,5-a]pyrimidines | Microwave irradiation | nih.gov |

| 3-Aminopyrazole | Isoflavone | 6,7-Diarylpyrazolo[1,5-a]pyrimidines | Conventional heating | nih.gov |

| 5-Amino-N-aryl-1H-pyrazoles | Acetylacetone | Pyrazolo[1,5-a]pyrimidine derivatives | Not specified | researchgate.net |

Development of Complex Molecular Architectures via Multi-Step Synthesis

The reactivity of this compound makes it an ideal starting material for multi-step synthetic sequences aimed at constructing complex molecular architectures. The ability to sequentially and selectively modify the different reactive sites on the molecule is key to its utility. A typical synthetic strategy might involve the initial formation of a fused heterocyclic system, such as a pyrazolo[1,5-a]pyrimidine, followed by the stepwise substitution of the two chlorine atoms.

This approach allows for the controlled introduction of different functionalities, building up molecular complexity in a predictable manner. For example, a multi-step synthesis could begin with the reaction of this compound with a β-dicarbonyl compound to form the fused pyrazole ring. The resulting dichloro-pyrazolo[1,5-a]pyrimidine can then be reacted with a primary amine to substitute one of the chlorine atoms. In a subsequent step, the remaining chlorine atom can be displaced by a different nucleophile, such as a secondary amine or an alcohol. This stepwise approach provides access to a vast chemical space of highly functionalized heterocyclic compounds.

The synthesis of 2-amino-4,6-dichloro-5-formamido pyrimidine involves a multi-step process starting from diethyl malonate, which undergoes nitrosation, reduction, formylation, and then cyclization with guanidine (B92328) hydrochloride, followed by chlorination. google.com This highlights the role of building blocks in constructing complex pyrimidine derivatives.

Utility in Ligand Design for Coordination Chemistry (if applicable to non-biological context)

While the primary applications of this compound and its derivatives are in the synthesis of organic compounds, the resulting nitrogen-rich heterocyclic scaffolds have potential as ligands in coordination chemistry. bohrium.comuni-wuerzburg.denih.gov The multiple nitrogen atoms in the pyrimidine and fused pyrazole rings can act as coordination sites for metal ions.

The design of ligands is crucial for the development of new coordination compounds with specific properties. rsc.org The structural diversity that can be achieved through the derivatization of this compound allows for the fine-tuning of the electronic and steric properties of the resulting ligands. For example, by varying the substituents at the 4 and 6 positions of the pyrimidine ring, it is possible to modulate the coordination environment around a metal center.

Contributions to Retrosynthetic Strategies for Nitrogen-Containing Compounds

From a retrosynthetic perspective, this compound is a valuable synthon for a variety of nitrogen-containing target molecules. Its structure allows for several key disconnections, simplifying the retrosynthetic analysis of complex heterocyclic systems.

For a target molecule containing a pyrazolo[1,5-a]pyrimidine core, a logical retrosynthetic disconnection would break the fused pyrazole ring, leading back to a hydrazinylpyrimidine precursor and a 1,3-dielectrophile. This simplifies the synthetic challenge to the formation of the C-N and N-N bonds of the pyrazole ring, a well-established transformation.

Furthermore, any functional groups attached to the 4 and 6 positions of the pyrimidine ring can be disconnected to reveal the corresponding dichloropyrimidine precursor. This is a standard retrosynthetic approach for substituted pyrimidines, relying on the well-documented nucleophilic aromatic substitution chemistry of halopyrimidines. mdpi.com

The use of such building blocks is a common strategy in organic synthesis to streamline the construction of complex molecules. researchgate.netocr.org.uk By providing a pre-formed pyrimidine ring with multiple reactive handles, this compound significantly simplifies the synthetic planning for a wide range of nitrogen-containing compounds.

Mechanistic and Theoretical Investigations of 4,6 Dichloro 2 Hydrazinylpyrimidine and Its Derivatives

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of 4,6-dichloro-2-hydrazinylpyrimidine primarily involves the sequential substitution of its two chlorine atoms at the C4 and C6 positions. The hydrazinyl group at the C2 position, being an electron-donating group, plays a significant role in modulating the reactivity of the pyrimidine (B1678525) ring. The principal mechanism for the substitution of the chloro groups is Nucleophilic Aromatic Substitution (SNAr). The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 » C5. acs.org

Role of Intermediates and Transition States

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The presence of the nitrogen atoms in the pyrimidine ring helps to stabilize the negative charge of the Meisenheimer complex through resonance delocalization.

The subsequent step is the departure of the chloride leaving group, which restores the aromaticity of the pyrimidine ring and yields the substituted product. The energy profile of this reaction involves two transition states corresponding to the formation and breakdown of the Meisenheimer intermediate.

Quantum mechanical (QM) analyses on related dichloropyrimidines have shown that the regioselectivity of the nucleophilic attack is determined by the relative energies of the transition states for attack at the different positions. wuxiapptec.com For this compound, the electron-donating hydrazinyl group at C2 increases the electron density at the C4 and C6 positions, making them less electrophilic compared to unsubstituted 4,6-dichloropyrimidine (B16783). However, substitution reactions with various nucleophiles still readily occur. The regioselectivity between the C4 and C6 positions, which are electronically equivalent, is often influenced by steric factors introduced by the nucleophile or by other substituents on the ring.

Kinetic and Thermodynamic Control of Reactions

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgdalalinstitute.com A kinetically controlled reaction favors the product that is formed fastest (i.e., via the lowest activation energy pathway), while a thermodynamically controlled reaction favors the most stable product. libretexts.orglibretexts.orgmasterorganicchemistry.com Reaction conditions such as temperature, solvent, and reaction time are critical in determining which pathway dominates. wikipedia.orglibretexts.org

In the context of dichloropyrimidine derivatization, this principle is often observed in regioselectivity. For instance, studies on the amination of 2,4-dichloropyrimidines have shown that the ratio of C4 to C2 substitution can be highly dependent on the reaction conditions. acs.org Low temperatures and short reaction times tend to favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibrium to be established, favoring the more thermodynamically stable product. masterorganicchemistry.com

For this compound, monosubstitution with a nucleophile yields a single product due to the symmetry of the molecule (C4 and C6 are equivalent). However, when introducing a second, different nucleophile, the existing substituent at C4 (or C6) will influence the electronic and steric environment of the remaining chloro-substituted carbon, potentially leading to isomers if the first substituent breaks the molecule's symmetry. The principles of kinetic and thermodynamic control would then be crucial in directing the outcome of the second substitution.

Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. rsc.orgweizmann.ac.il Methods such as Density Functional Theory (DFT) are widely used to predict molecular geometries, electronic structures, and reaction pathways. epstem.netresearchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO interactions for reactivity prediction)

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. epstem.netirjweb.com The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. acs.org The energy gap between the HOMO and LUMO (ΔEHOMO-LUMO) is an indicator of chemical stability; a large gap suggests high stability and low reactivity. epstem.net

For pyrimidine derivatives, the distribution of these frontier orbitals is crucial. In nucleophilic aromatic substitution, the nucleophile (which acts as the HOMO) attacks the electrophilic sites of the pyrimidine ring. These sites are predicted by the regions where the LUMO of the pyrimidine is localized. wuxiapptec.com DFT calculations on substituted dichloropyrimidines show that the LUMO lobes are primarily located on the carbon atoms attached to the chlorine atoms (C4 and C6), confirming their susceptibility to nucleophilic attack. wuxiapptec.comnih.gov The electron-donating hydrazinyl group at C2 would raise the energy of both the HOMO and LUMO of the parent 4,6-dichloropyrimidine, but the LUMO would remain localized at C4 and C6, directing the SNAr reaction to these positions.

| Parameter | Description | Significance in Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher EHOMO suggests a better nucleophile. acs.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower ELUMO suggests a better electrophile. acs.org |

| ΔEHOMO-LUMO | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | A larger gap implies higher kinetic stability and lower chemical reactivity. epstem.net |

| LUMO Map | Visualization of the LUMO distribution | Shows the most probable sites for nucleophilic attack (regions of high LUMO density). wuxiapptec.com |

| MEP Map | Molecular Electrostatic Potential Map | Reveals electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of a molecule. epstem.netirjweb.com |

Conformational Analysis and Tautomerism

The 2-hydrazinylpyrimidine core can exist in several tautomeric forms due to the mobility of protons. The primary tautomeric equilibrium is between the hydrazinyl form and the hydrazono form. Furthermore, the hydrazinyl group can exhibit different conformations due to rotation around the C-N and N-N single bonds.

Computational studies, often complemented by experimental data from NMR spectroscopy, are used to determine the relative energies and, therefore, the relative populations of these different tautomers and conformers. researchgate.netnih.gov Studies on analogous aminopyrimidines and related heterocycles have shown that the amino form is generally more stable than the imino tautomer. researchgate.net For this compound, DFT calculations can predict the most stable tautomer in the gas phase and in different solvents, which is crucial as different tautomers may exhibit distinct reactivity patterns.

A study on related N-heteroaryl substituted adamantane-containing amines investigated the prototropic equilibrium using NMR spectroscopy and calculated the activation energy characteristics for the process, highlighting the dynamic nature of these systems. nih.gov

| Tautomeric Form | Structural Feature | Expected Stability |

| Hydrazinyl-amino | Aromatic pyrimidine ring with an exocyclic -NH-NH2 group. | Generally considered the more stable aromatic form. |

| Hydrazono-imino | Non-aromatic dihydropyrimidine (B8664642) ring with an exocyclic =N-NH2 group and an endocyclic C=N-H bond. | Generally higher in energy due to loss of aromaticity. |

Molecular Modeling for Understanding Structure-Reactivity Relationships

Molecular modeling integrates computational results to build a comprehensive understanding of how a molecule's structure dictates its chemical reactivity—a concept known as structure-reactivity relationships. libretexts.org By calculating properties like transition state energies, orbital distributions, and electrostatic potentials for a series of related derivatives, chemists can rationalize and predict experimental outcomes. wuxiapptec.com

For example, modeling the SNAr reaction on various substituted dichloropyrimidines allows for a quantitative correlation between the electronic nature of a substituent and the regioselectivity of the reaction. wuxiapptec.com An electron-donating group at C6 of a 2,4-dichloropyrimidine (B19661) was shown through QM analysis to reverse the typical C4 selectivity to favor C2 substitution by altering the relative energies of the LUMO and LUMO+1 orbitals and the corresponding transition states. wuxiapptec.com Similarly, molecular modeling of this compound derivatives can explain how different nucleophiles or further substitutions on the hydrazinyl moiety affect the reaction rates and regioselectivity at the C4 and C6 positions. This predictive capability is invaluable for guiding synthetic efforts toward specific target molecules. nih.gov

Theoretical Prediction of Molecular Recognition and Ligand-Target Interactions (purely theoretical/structural analysis)

As of the latest available research, specific theoretical studies focusing on the molecular recognition and ligand-target interactions of this compound are not extensively documented in publicly accessible literature. Computational analyses, such as molecular docking and molecular dynamics simulations, are powerful tools to predict how a molecule like this compound might bind to a biological target, offering insights into its potential pharmacological activity. However, without specific studies on this compound, any discussion remains speculative and based on the general behavior of related pyrimidine derivatives.

In principle, the structural features of this compound suggest several potential points of interaction for molecular recognition. The pyrimidine ring itself can engage in π-stacking interactions with aromatic amino acid residues within a protein's binding pocket. The two chlorine atoms are strong electron-withdrawing groups, which can influence the electronic distribution of the pyrimidine ring and potentially form halogen bonds or other non-covalent interactions. The hydrazinyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor, which is a critical aspect of many ligand-receptor binding events.

While direct computational data for this compound is unavailable, the broader class of pyrimidine derivatives has been the subject of numerous theoretical investigations against various biological targets. These studies consistently highlight the importance of the pyrimidine core in establishing fundamental binding interactions. For instance, in studies on dihydrofolate reductase inhibitors, the pyrimidine scaffold often forms key hydrogen bonds with residues in the enzyme's active site. Similarly, in research on kinase inhibitors, pyrimidine derivatives are frequently modeled to understand their binding modes and to guide the synthesis of more potent and selective compounds.

A hypothetical molecular docking study of this compound would involve defining a specific protein target. The compound's three-dimensional structure would be docked into the receptor's binding site, and scoring functions would be used to estimate the binding affinity, typically expressed in terms of binding energy (kcal/mol). The analysis of the resulting docked poses would reveal the specific amino acid residues involved in the interaction, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and the distances of these interactions.

To illustrate the kind of data that such a study would generate, a hypothetical data table is presented below. This table is for illustrative purposes only and is not based on actual experimental or computational results for this compound.

Table 1: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | |

| Hydrogen Bonds | GLU81, LEU83 |

| Hydrophobic Interactions | VAL35, ALA48, ILE145 |

| Halogen Bonds | LYS65 |

| Hydrogen Bond Details | |

| Donor/Acceptor | Hydrazinyl N-H --- GLU81 O |

| Distance (Å) | 2.1 |

| Donor/Acceptor | Pyrimidine N --- LEU83 N-H |

| Distance (Å) | 2.9 |

| Halogen Bond Details | |

| Donor/Acceptor | C4-Cl --- LYS65 O |

| Distance (Å) | 3.2 |

This hypothetical data suggests that the hydrazinyl group forms a crucial hydrogen bond, while one of the chlorine atoms participates in a halogen bond, anchoring the ligand within the binding pocket. The pyrimidine ring and the rest of the molecule would be stabilized by hydrophobic interactions.

Further theoretical investigations could involve molecular dynamics simulations to assess the stability of the predicted binding pose over time and to provide a more dynamic picture of the ligand-receptor complex. Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a series of derivatives to build a statistical model correlating structural features with biological activity, which could then be used to predict the potency of new, unsynthesized compounds.

Until specific research is conducted and published, the detailed molecular recognition profile of this compound remains an area for future investigation. The insights from such studies would be invaluable for understanding its potential biological targets and for the rational design of new derivatives with improved therapeutic properties.

Spectroscopic and Structural Elucidation Methodologies for Novel Derivatives

Advanced Spectroscopic Characterization Techniques

The initial confirmation of a successful chemical transformation and the preliminary structural assessment of newly synthesized derivatives of 4,6-dichloro-2-hydrazinylpyrimidine rely heavily on a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this regard, each providing unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Reaction Products

In the ¹H NMR spectra of Schiff bases derived from the condensation of this compound with various aromatic aldehydes, the appearance of a sharp singlet in the downfield region, typically between δ 8.90 and 9.35 ppm, is characteristic of the azomethine proton (-N=CH-). The precise chemical shift of this proton is influenced by the nature of the substituents on the aromatic ring. nih.gov The protons of the pyrimidine (B1678525) ring and any aromatic substituents will also show characteristic signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The azomethine carbon in Schiff base derivatives typically resonates in the range of δ 159-160 ppm. researchgate.net The carbon atoms of the pyrimidine ring and the aromatic substituents will also have distinct chemical shifts, which can be assigned with the help of two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to definitively map out the connectivity of the molecule.

Table 1: Representative NMR Data for Schiff Base Derivatives

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Azomethine (-N=CH-) | 8.90 - 9.35 | 159 - 160 |

| Aromatic Protons | 6.83 - 7.97 | 110 - 130 |

| Pyrimidine Ring Protons | Varies | Varies |

| NH Proton | Varies | - |

Note: The exact chemical shifts will vary depending on the specific derivative and the solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of Novel Compounds

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of newly synthesized compounds and for gaining insights into their structure through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular formula of the derivative.

The fragmentation of pyrimidine derivatives often involves the successive loss of small functional groups. sapub.org For hydrazone derivatives, characteristic fragmentation pathways can help to confirm the structure. For instance, the fragmentation of a molecular ion may involve the cleavage of the N-N bond or the loss of the substituent groups from the pyrimidine or aromatic rings. The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak and its fragments, with the ratio of [M]⁺ to [M+2]⁺ being approximately 3:1 for one chlorine atom and 9:6:1 for two chlorine atoms. bas.bg

Infrared (IR) Spectroscopy for Functional Group Identification in New Architectures

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of key functional groups in a molecule. In the context of this compound derivatives, IR spectroscopy is particularly useful for confirming the formation of new bonds during a reaction.

For example, in the synthesis of Schiff base derivatives, the disappearance of the characteristic N-H stretching vibrations of the hydrazinyl group and the appearance of a new absorption band corresponding to the C=N (imine) stretching vibration in the region of 1585-1609 cm⁻¹ provides strong evidence for the formation of the desired product. bas.bg The presence of the pyrimidine ring and any other functional groups on the aromatic substituents will also give rise to characteristic absorption bands.

Table 2: Key Infrared Absorption Frequencies for Functional Group Identification

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H (Hydrazine) | 3100 - 3400 | Stretching vibration, often broad |

| C=N (Imine/Azomethine) | 1585 - 1620 | Stretching vibration |

| C=C (Aromatic) | 1400 - 1600 | In-ring stretching vibrations |

| C-Cl | 600 - 800 | Stretching vibration |

| C-H (Aromatic) | 3000 - 3100 | Stretching vibration |

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular structure.

For novel derivatives of this compound, obtaining single crystals suitable for X-ray diffraction analysis is a crucial step. The resulting crystal structure can reveal important details about the molecular conformation, such as the planarity of the pyrimidine ring and the orientation of the substituents. For instance, in the crystal structures of related 2-substituted pyrimidine derivatives, intramolecular hydrogen bonds have been observed to stabilize the molecular conformation. nih.gov

The crystal packing analysis also provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state architecture of the compound. This information is vital for understanding the physical properties of the material.

Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are for illustrative purposes and would be specific to a successfully crystallized derivative.

Chromatographic Methods for Product Separation and Purity Assessment in Research

Chromatographic techniques are indispensable for the separation and purification of newly synthesized compounds from reaction mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

The development of a robust HPLC method is crucial for the analysis of novel this compound derivatives. Reversed-phase HPLC is a commonly employed technique for the separation of pyrimidine derivatives. nih.gov The choice of the stationary phase, typically a C8 or C18 bonded silica (B1680970) gel, and the mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, are critical for achieving optimal separation. nih.govrasayanjournal.co.in

Method validation, including parameters such as linearity, precision, accuracy, and limits of detection and quantification, is essential to ensure the reliability of the analytical results. rasayanjournal.co.in Thin-Layer Chromatography (TLC) is also widely used for rapid monitoring of reaction progress and for preliminary purity checks.

Table 4: Typical HPLC Method Parameters for Pyrimidine Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer (Isocratic or Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (at a specific wavelength) or Mass Spectrometry |

| Temperature | Ambient |

By employing these comprehensive spectroscopic, structural, and chromatographic methodologies, researchers can confidently elucidate the structures of novel derivatives of this compound, paving the way for further investigation into their chemical and physical properties.

Future Research Directions and Unexplored Potential

Discovery of Novel Reactivity Patterns

The inherent reactivity of 4,6-dichloro-2-hydrazinylpyrimidine is dictated by the interplay of its three reactive sites: the two chlorine atoms at the C4 and C6 positions and the hydrazinyl moiety at the C2 position. Future research is poised to uncover novel reactivity patterns by exploring selective transformations at these sites.

The differential reactivity of the two chlorine atoms presents an avenue for controlled, stepwise functionalization. Influenced by the electronic effects of the hydrazinyl group, one chlorine atom may exhibit greater susceptibility to nucleophilic displacement than the other. A systematic investigation into the kinetics and thermodynamics of these substitution reactions with a diverse array of nucleophiles could lead to predictable and selective derivatization strategies.

Furthermore, the hydrazinyl group itself is a rich source of unexplored reactivity. Beyond its common role in the formation of hydrazones and pyrazoles, its potential for participating in more complex cascade reactions or acting as a directing group for C-H activation on the pyrimidine (B1678525) ring warrants thorough investigation. The exploration of its reactions with unconventional electrophiles or under novel catalytic conditions could unveil unprecedented chemical transformations. Computational studies could play a pivotal role in predicting and understanding these novel reactivity patterns, providing a theoretical framework to guide experimental efforts.

Synthesis of Undiscovered Complex Heterocyclic Systems

The true synthetic prowess of this compound lies in its potential as a precursor for the construction of complex, polycyclic heterocyclic systems. The dual functionality of the hydrazinyl group, coupled with the two labile chlorine atoms, provides the necessary handles for intramolecular cyclization reactions, leading to the formation of fused pyrimidine scaffolds.

A significant future direction involves the design and synthesis of novel fused heterocyclic systems with potential biological activities. For instance, the reaction of this compound with various bifunctional reagents could lead to the formation of previously unknown triazolo-, tetrazolo-, or diazepinopyrimidine ring systems. These new scaffolds could serve as valuable additions to the medicinal chemist's toolbox.

Moreover, the strategic manipulation of reaction conditions and the choice of reagents could allow for the diastereoselective or even enantioselective synthesis of chiral heterocyclic compounds. The development of catalytic asymmetric methods for the derivatization and cyclization of this compound would represent a major advancement in the field.

Methodological Advancements in Derivatization

Future research will undoubtedly focus on the development of more efficient, selective, and versatile methods for the derivatization of this compound. This includes the exploration of modern synthetic techniques such as microwave-assisted synthesis, flow chemistry, and multicomponent reactions. researchgate.net These technologies offer the potential for accelerated reaction times, improved yields, and greater control over reaction outcomes.

The development of novel catalyst systems for the selective functionalization of the C-Cl bonds is another promising area. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be adapted to introduce a wide range of substituents at the C4 and C6 positions, thereby enabling the rapid generation of diverse compound libraries. The discovery of catalysts that can differentiate between the two chlorine atoms would be a particularly significant breakthrough.

Furthermore, advancements in protecting group chemistry will be crucial for achieving regioselective modifications of the hydrazinyl group in the presence of the reactive chlorine atoms, and vice versa. The development of orthogonal protecting group strategies will be key to unlocking the full synthetic potential of this versatile building block.

Development of Green and Sustainable Synthetic Routes for Derivatives

In line with the growing emphasis on environmentally benign chemical processes, a key future research direction will be the development of green and sustainable synthetic routes for the derivatives of this compound. This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes with high atom economy. nih.govresearchgate.net

The exploration of water as a reaction solvent, the use of biodegradable catalysts, and the implementation of solvent-free reaction conditions are all promising avenues for greening the synthesis of pyrimidine derivatives. nih.govresearchgate.net Biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, also represents a largely unexplored but potentially powerful approach.

Application in Materials Science or Catalyst Design

While the primary focus of research on pyrimidine derivatives has historically been in medicinal chemistry, the unique electronic and structural features of this compound and its derivatives suggest potential applications in other fields, such as materials science and catalyst design. This remains a largely unexplored frontier.

The nitrogen-rich pyrimidine ring, combined with the potential for introducing various functional groups, makes these compounds interesting candidates for the design of novel organic materials with specific electronic or optical properties. For example, conjugated polymers or small molecules containing the pyrimidine core could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.

In the realm of catalysis, the hydrazinyl group and the pyrimidine nitrogen atoms can act as coordination sites for metal ions. This opens up the possibility of designing novel metal complexes based on this compound derivatives that could function as catalysts for a variety of organic transformations. The electronic properties of the pyrimidine ring and the nature of the substituents could be tuned to modulate the catalytic activity and selectivity of the metal center.

Q & A

Q. What are the common synthetic routes for preparing 4,6-Dichloro-2-hydrazinylpyrimidine?

Methodological Answer: The synthesis typically involves two key steps:

Precursor Preparation : Reacting pyrimidine derivatives with hydrazine. For example, 2-hydrazino-4,6-dimethylpyrimidine is synthesized by treating 4,6-dimethylpyrimidine with hydrazine hydrate under reflux in ethanol .

Chlorination : Hydroxyl groups in precursors (e.g., 4,6-dihydroxy-2-methylpyrimidine) are replaced with chlorine using agents like POCl₃ or SOCl₂ under controlled conditions. highlights the use of 4,6-dihydroxy-2-methylpyrimidine as a precursor for chlorinated derivatives .

Q. Key Considerations :

- Solvent choice (ethanol, acetic acid) and reaction time influence yield.

- Purification often involves recrystallization or column chromatography.

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and substituent positions. For example, hydrazine protons appear as broad singlets near δ 4–5 ppm .

- IR Spectroscopy : N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns.

Note : Solubility in sodium hydroxide (as noted in ) may require pH adjustment for analysis .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

- Hazard Mitigation : Wear gloves, goggles, and lab coats. reports hazards (H315, H319) for skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for professional disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in its synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate chlorination.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethanol/acetic acid systems .

- Temperature Control : Reflux conditions (80–100°C) improve kinetics but may require inert atmospheres to prevent decomposition.

Q. Example Optimization Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethanol, 80°C | 65 | 95 | |

| Acetic acid, 100°C | 78 | 98 |

Q. How can density functional theory (DFT) model the electronic structure and reactivity of this compound?

Methodological Answer:

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate bond energies, charge distribution, and frontier molecular orbitals .

- Reactivity Insights : Simulate nucleophilic substitution sites by analyzing electron-deficient carbons (C-4 and C-6) due to chlorine’s electron-withdrawing effect.

Q. Key Output :

Q. How is X-ray crystallography applied to determine the structures of its metal complexes?

Methodological Answer:

- Crystal Growth : Slow evaporation of solutions (e.g., methanol/water) yields single crystals. describes a Mn(II) complex crystallized using this method .

- Data Collection : Use SHELX software (SHELXL/SHELXS) for structure solution and refinement. highlights SHELX’s robustness in handling twinned data or high-resolution structures .

- Validation : Check R-factors (<5%) and residual electron density maps for accuracy.

Q. How do steric and electronic factors influence regioselectivity in reactions with aryl hydrazines?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) on aryl hydrazines increase electrophilicity at C-2, favoring substitution at C-4 or C-6 .

- Steric Hindrance : Bulky substituents (e.g., 2,4-dinitrophenyl) may shift reactivity to less hindered positions.

Q. Experimental Design :

- Synthesize derivatives with varying aryl groups and compare reaction rates via HPLC .

- Use Hammett plots to correlate substituent effects with reactivity.

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Stability Studies :

- Prepare buffered solutions (pH 2–12).

- Monitor decomposition via UV-Vis spectroscopy (λ ~260 nm for pyrimidine rings).

- Findings :

Storage Recommendation : Store in anhydrous solvents (e.g., DMSO) at –20°C to prevent degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.